4-(1-(2-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-phenyl-1H-1,2,3-triazole-5-carbonyl)hydrazono)ethyl)phenyl benzoate
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Overview
Description
4-(1-(2-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-phenyl-1H-1,2,3-triazole-5-carbonyl)hydrazono)ethyl)phenyl benzoate is a complex organic compound that features multiple functional groups, including an oxadiazole, triazole, and benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-phenyl-1H-1,2,3-triazole-5-carbonyl)hydrazono)ethyl)phenyl benzoate typically involves multiple steps. One common approach is to start with the synthesis of the oxadiazole and triazole intermediates, followed by their coupling with the benzoate moiety.
Synthesis of Oxadiazole Intermediate: The oxadiazole ring can be synthesized by reacting appropriate nitrile and hydrazine derivatives under acidic conditions.
Synthesis of Triazole Intermediate: The triazole ring is often formed via a cycloaddition reaction between an azide and an alkyne.
Coupling Reaction: The final step involves coupling the oxadiazole and triazole intermediates with the benzoate moiety using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-(2-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-phenyl-1H-1,2,3-triazole-5-carbonyl)hydrazono)ethyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The amino group in the oxadiazole ring can be oxidized to form nitro derivatives.
Reduction: The nitro group, if present, can be reduced back to the amino group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-(1-(2-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-phenyl-1H-1,2,3-triazole-5-carbonyl)hydrazono)ethyl)phenyl benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: It can be utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(1-(2-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-phenyl-1H-1,2,3-triazole-5-carbonyl)hydrazono)ethyl)phenyl benzoate involves its interaction with specific molecular targets. The oxadiazole and triazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3-Amino-4-azido-1,2,5-oxadiazole
Uniqueness
4-(1-(2-(1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-phenyl-1H-1,2,3-triazole-5-carbonyl)hydrazono)ethyl)phenyl benzoate is unique due to its combination of oxadiazole, triazole, and benzoate moieties
Properties
CAS No. |
478251-02-4 |
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Molecular Formula |
C26H20N8O4 |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
[4-[(E)-N-[[3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazole-4-carbonyl]amino]-C-methylcarbonimidoyl]phenyl] benzoate |
InChI |
InChI=1S/C26H20N8O4/c1-16(17-12-14-20(15-13-17)37-26(36)19-10-6-3-7-11-19)28-30-25(35)22-21(18-8-4-2-5-9-18)29-33-34(22)24-23(27)31-38-32-24/h2-15H,1H3,(H2,27,31)(H,30,35)/b28-16+ |
InChI Key |
DSZSUBNWZKILLQ-LQKURTRISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(N=NN1C2=NON=C2N)C3=CC=CC=C3)/C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC(=NNC(=O)C1=C(N=NN1C2=NON=C2N)C3=CC=CC=C3)C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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